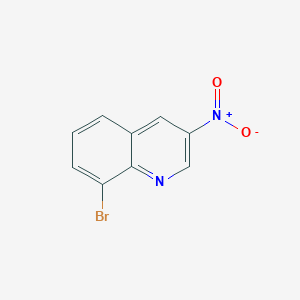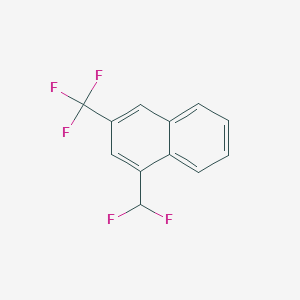
1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluorometil)-3-(trifluorometil)naftaleno es un compuesto orgánico caracterizado por la presencia de ambos grupos difluorometil y trifluorometil unidos a un anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método común es la trifluorometilación radical de intermedios radicales centrados en carbono . Este proceso a menudo requiere el uso de catalizadores específicos y condiciones de reacción para asegurar la introducción selectiva del grupo trifluorometil.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar procesos de trifluorometilación radical a gran escala, utilizando sistemas catalíticos avanzados para lograr altos rendimientos y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Difluorometil)-3-(trifluorometil)naftaleno puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados parcialmente o completamente reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde uno o más sustituyentes en el anillo de naftaleno son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos, agentes alquilantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir varios derivados hidro.
Aplicaciones Científicas De Investigación
1-(Difluorometil)-3-(trifluorometil)naftaleno tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas orgánicas fluoradas más complejas.
Biología: Sirve como una sonda en el estudio de sistemas biológicos, particularmente en la comprensión de las interacciones de compuestos fluorados con biomoléculas.
Medicina: Las propiedades únicas del compuesto lo convierten en un candidato para el desarrollo de fármacos, especialmente en el diseño de moléculas con perfiles farmacocinéticos mejorados.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluyendo polímeros y recubrimientos con resistencia química mejorada.
Mecanismo De Acción
El mecanismo de acción de 1-(Difluorometil)-3-(trifluorometil)naftaleno implica su interacción con dianas moleculares y vías específicas. La presencia de átomos de flúor puede influir significativamente en la reactividad del compuesto y la afinidad de unión a diversas dianas biológicas. Los grupos difluorometil y trifluorometil pueden mejorar la lipofilia del compuesto, lo que le permite interactuar de manera más efectiva con regiones hidrofóbicas de proteínas y otras biomoléculas.
Compuestos similares:
- 1-(Difluorometil)-2-(trifluorometil)naftaleno
- 1-(Difluorometil)-4-(trifluorometil)naftaleno
- 1-(Difluorometil)-3-(difluorometil)naftaleno
Comparación: 1-(Difluorometil)-3-(trifluorometil)naftaleno es único debido a la posición específica de los grupos difluorometil y trifluorometil en el anillo de naftaleno. Esta posición puede influir en la reactividad química, la estabilidad y la interacción del compuesto con otras moléculas. En comparación con sus análogos, este compuesto puede exhibir diferentes propiedades físicas y químicas, lo que lo hace adecuado para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Comparación Con Compuestos Similares
- 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene
- 1-(Difluoromethyl)-3-(difluoromethyl)naphthalene
Comparison: 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H7F5 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clave InChI |
WZFHVELBLDYWPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


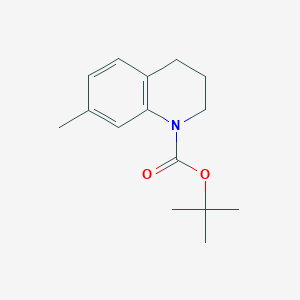
![7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol](/img/structure/B11865140.png)



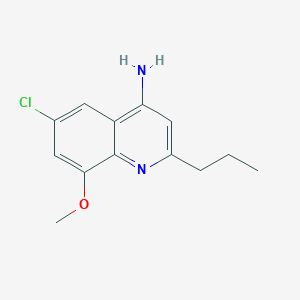

![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)
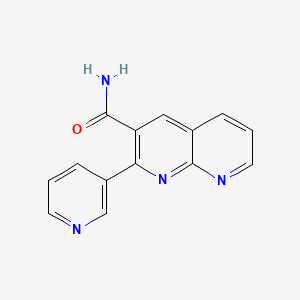
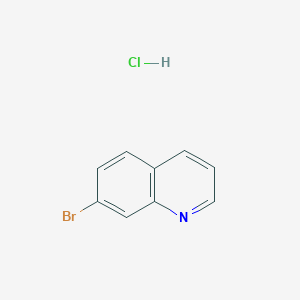
![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
